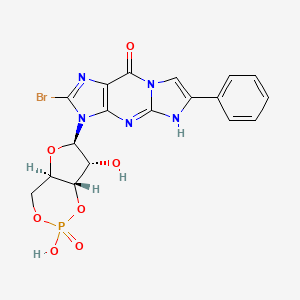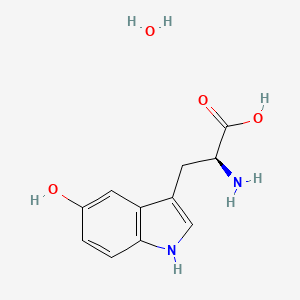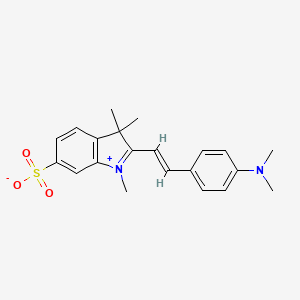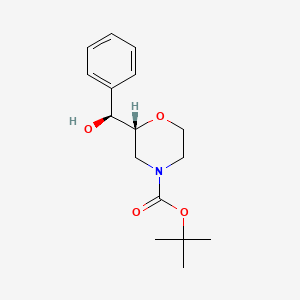
8-Br-pet-cgmp sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Br-pet-cgmp sodium salt involves the modification of the cGMP structure to include an 8-bromo group and a photo-labile NPE (1-(2-nitrophenyl)ethyl) ester for controlled release upon irradiation with ultraviolet light. The process yields diastereoisomeric mixtures, which are separated chromatographically into axial and equatorial isomers. Axial isomers exhibit better solubility and hydrolytic stability compared to their equatorial counterparts and previously reported DMNB-caged derivatives (Hagen et al., 1998).
Molecular Structure Analysis
8-Br-pet-cgmp's structure includes a bromine atom at the 8th position of the guanine base, enhancing its resistance to phosphodiesterase enzymes. This modification preserves the molecule's ability to activate or inhibit specific signaling pathways effectively. The introduction of the PET (phenyl-etheno-triazole) group enhances its specificity and binding affinity towards target proteins, providing insights into the interaction between cGMP and its receptors or channels (Wei et al., 1996).
Chemical Reactions and Properties
8-Br-pet-cgmp sodium salt acts as a stable analog of cGMP, capable of mimicking natural cGMP's effects in cellular studies without being rapidly degraded. It has been utilized in various studies to understand cGMP's role in cellular processes, such as ion channel regulation, by directly interacting with cyclic nucleotide-gated channels and potentially altering their conformation to modulate activity (Hagen et al., 1996).
Physical Properties Analysis
The physical properties of 8-Br-pet-cgmp sodium salt, such as solubility, stability, and photochemical behavior, are crucial for its application in biochemical and physiological experiments. The axial isomers of NPE-caged 8-Br-cGMP, for instance, are noted for their improved solvolytic stability and solubility, making them suitable for physiological studies involving light-induced release of cGMP to activate specific signaling pathways (Hagen et al., 1998).
Chemical Properties Analysis
The chemical stability and reactivity of 8-Br-pet-cgmp sodium salt under various conditions are essential for its utility in experimental settings. Its resistance to enzymatic degradation allows for more precise control over cGMP levels in cellular environments, facilitating the study of cGMP-dependent pathways and mechanisms. The compound's ability to selectively activate or inhibit cGMP-dependent proteins provides a valuable tool for dissecting the roles of these proteins in physiological and pathological processes (Valtcheva et al., 2009).
Aplicaciones Científicas De Investigación
Inhibición de las Proteínas Quinasas
8-Br-pet-cgmp sal de sodio: es un potente inhibidor de las proteínas quinasas dependientes de GMPc (PKG), en particular PKG Iα, Iβ y tipo II {svg_1}. Estas enzimas juegan un papel crucial en varios procesos celulares, incluyendo la vasodilatación, la función plaquetaria y la señalización neuronal. Al inhibir estas quinasas, los investigadores pueden estudiar las vías reguladas por GMPc y comprender las enfermedades en las que la señalización de GMPc se ve interrumpida.
Investigación Retinal
Este compuesto también se conoce por inhibir los canales iónicos regulados por GMPc retinal {svg_2}. Estos canales son esenciales para la conversión de la luz en señales eléctricas en la retina. Al usar This compound, los científicos pueden explorar los mecanismos de la visión y desarrollar tratamientos para enfermedades retinianas.
Herramienta Farmacológica
Como un inhibidor competitivo selectivo de las proteínas quinasas dependientes de GMPc, This compound sirve como una herramienta farmacológica para diseccionar el papel de estas quinasas en varias respuestas celulares {svg_3}. Esto puede ayudar en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías relacionadas con PKG.
Estabilidad Metabólica y Permeabilidad de la Membrana
Este compuesto exhibe una alta estabilidad metabólica hacia las fosfodiesterasas sensibles a los nucleótidos cíclicos y una buena permeabilidad de la membrana mientras que sigue siendo soluble en solventes acuosos {svg_4}. Esta propiedad es particularmente útil en estudios farmacocinéticos.
Estudio de la Inhibición de la Fosfodiesterasa Tipo V
This compound: es un inhibidor razonable de la fosfodiesterasa tipo V, que está involucrada en la descomposición del GMPc {svg_5}. Esta aplicación es significativa en el contexto de la disfunción eréctil, donde los inhibidores de PDE5 se utilizan como tratamientos.
Mecanismo De Acción
Direcciones Futuras
The selective modulation of either rod or cone photoreceptor activity can be achieved by the combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator . This strategy may allow for improvements in visual performance in certain light environments .
Propiedades
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFYLRNLQRROD-XNIJJKJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN5O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)


![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)
